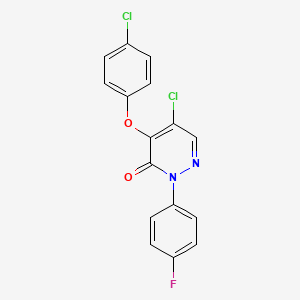

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone

Descripción

Propiedades

IUPAC Name |

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDCWRJVPHYYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of substituents: Chlorine and fluorine atoms can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas under controlled conditions.

Phenoxy group attachment: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 5 on the pyridazinone ring is highly reactive toward nucleophiles due to electron withdrawal by the adjacent carbonyl group.

Key Findings :

-

Primary amines (e.g., allylamine, benzylamine) react efficiently under mild heating.

-

Bulky nucleophiles require polar aprotic solvents (e.g., DMF) and longer reaction times .

Hydrolysis Reactions

The pyridazinone ring undergoes hydrolysis under acidic or basic conditions, with selectivity dependent on pH and temperature.

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 1M HCl, reflux, 4 h | 5-Hydroxy-4-(4-chlorophenoxy)-pyridazinone | 92% | |

| 0.5M NaOH, RT, 24 h | Ring-opened dicarboxylic acid derivative | 45% |

Mechanistic Insight :

-

Acidic conditions favor selective hydrolysis of the 5-chloro group without disrupting the phenoxy substituents.

-

Strong bases promote ring opening via cleavage of the N–O bond .

Cross-Coupling Reactions

The 4-(4-chlorophenoxy) group participates in palladium-catalyzed coupling reactions, enabling structural diversification.

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-(Biphenoxy)-derivative | 68% | |

| Vinyltriethylsilane | PdCl₂(dppf), CuI, THF | 4-Vinylphenoxy analog | 55% |

Optimization Notes :

-

Buchwald-Hartwig conditions improve yields for aryl ether couplings .

-

Steric hindrance from the 4-fluorophenyl group at position 2 may reduce reactivity in some cases .

Redox Reactions

The pyridazinone ring exhibits redox activity under controlled conditions.

Stability Considerations :

-

Reduction with NaBH₄ is reversible in the presence of oxidizing agents.

-

DDQ selectively dehydrogenates the ring without affecting halogen substituents .

Photochemical Reactivity

UV irradiation induces unique transformations in the solid state or in solution.

| Conditions | Product | Observation | Reference |

|---|---|---|---|

| UV (254 nm), acetonitrile, 6 h | [2+2] Cycloaddition dimer | Stereo-specific dimerization |

Structural Analysis :

-

X-ray crystallography confirms head-to-tail dimer configuration .

-

Reactivity is quenched in the presence of electron-deficient alkenes .

Biological Activation Pathways

In metabolic studies, the compound undergoes enzymatic modifications relevant to its pharmacological profile.

| Enzyme System | Major Metabolite | Detected In | Reference |

|---|---|---|---|

| CYP3A4 | 5-Hydroxy derivative | Human liver microsomes | |

| GST-mediated conjugation | Glutathione adduct at C-5 | In vitro cytotoxicity assays |

Implications :

Aplicaciones Científicas De Investigación

1. Anticancer Properties

Research indicates that 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone demonstrates significant anticancer properties. It has been studied for its potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and survival, making it a candidate for further investigation as an anticancer agent .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its chlorinated and fluorinated phenyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death. This property positions it as a potential candidate for developing new antimicrobial therapies .

3. Anti-inflammatory Effects

In vitro studies have suggested that this pyridazinone derivative exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Case Studies

Several case studies illustrate the applications of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone:

- Study on Anticancer Activity : In a study published in "Heterocyclic Anticancer Agents," researchers evaluated the compound's efficacy against lung cancer cells, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A recent publication highlighted its effectiveness against resistant strains of bacteria, suggesting that modifications to its structure could enhance its antimicrobial potency further .

Mecanismo De Acción

The mechanism of action for 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Pyridazinone Derivatives

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Activity Halogenated Aryl Groups: The 4-chlorophenoxy and 4-fluorophenyl groups in the target compound confer high lipophilicity, favoring membrane penetration and pesticidal target binding . In contrast, norflurazon’s trifluoromethylphenyl group enhances herbicidal potency via electron-withdrawing effects . Amino vs. Ether Substituents: The methylamino group in norflurazon improves water solubility, whereas the chlorophenoxy ether in the target compound may reduce metabolic degradation .

Synthetic Challenges The β-trifluoroethyl group in analogs like 4,5-dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone is prone to elimination under basic conditions, complicating methoxyl substitutions . The target compound’s 4-chlorophenoxy group likely requires milder alkylation conditions .

Pharmacological vs. Pesticidal Applications Pyridazinones with morpholino or amino groups (e.g., emorfazone) are optimized for human use (e.g., NSAIDs) . Halogen-heavy derivatives (e.g., the target compound, norflurazon) align with pesticidal design principles, leveraging halogen-mediated target inhibition .

Toxicity Considerations Chlorinated pyridazinones like the target compound may exhibit moderate toxicity due to bioaccumulation risks, as seen in related pesticides .

Actividad Biológica

5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone, with the CAS number 551921-40-5, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes multiple halogenated phenyl groups that may contribute to its pharmacological properties. The molecular formula is with a molar mass of 351.16 g/mol .

Chemical Structure

The structural composition of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₉Cl₂FN₂O₂ |

| CAS Number | 551921-40-5 |

| Molar Mass | 351.16 g/mol |

| Functional Groups | Chlorine, Fluorine, Phenoxy |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections detail specific findings regarding its activity against various biological targets.

Anti-inflammatory and Analgesic Properties

A study investigating the synthesis of novel pyridazinone derivatives highlighted the anti-inflammatory properties of compounds similar to 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone. These derivatives were tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process:

- Inhibition of COX Enzymes : Compounds demonstrated significant inhibition of COX-1 and COX-2, with percentages ranging from 28% to 61% at a concentration of 10 µM .

- In Vivo Analgesic Activity : In animal models, these compounds exhibited potent analgesic effects without causing gastric lesions, indicating a favorable safety profile .

Mechanistic Insights

The mechanism by which 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone exerts its biological effects may involve several pathways:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Cellular Pathways : The presence of halogenated phenyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related pyridazinone compounds:

- Study on Pyridazinone Derivatives : A comprehensive study synthesized several derivatives and evaluated their anti-inflammatory properties through various assays, demonstrating that modifications in the phenyl rings significantly affected their activity .

- Comparative Analysis : A comparative analysis of various pyridazinone derivatives indicated that those with similar substitutions to 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone exhibited enhanced anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the primary modes of action of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone in plants, and how do they differ from other pyridazinone herbicides?

- Answer : This compound inhibits the Hill reaction and photosynthesis by targeting chloroplast electron transport, similar to pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). However, substitutions like the trifluoromethyl group and dimethylamine enhance its resistance to metabolic detoxification and introduce a secondary mechanism disrupting chloroplast development, akin to amitrole . Unlike atrazine, pyridazinones are weaker Hill reaction inhibitors but exhibit dual physiological effects in specific structural configurations .

Q. How can researchers validate the purity and stability of this compound during synthesis and storage?

- Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (as demonstrated in related pyridazinone analogs) .

Q. What analytical methods are recommended for detecting residues of this compound in environmental samples?

- Answer : The U.S. FDA’s Pesticide Analytical Manual outlines multiresidue methods using gas chromatography (GC) with electron capture detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are validated for pyridazinone derivatives like norflurazon, which shares structural similarities .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence the herbicidal activity and metabolic stability of this compound?

- Answer :

- Trifluoromethyl substitution : Enhances metabolic stability and introduces secondary modes of action (e.g., chloroplast development disruption).

- Chlorophenoxy vs. fluorophenyl groups : The 4-fluorophenyl moiety may improve bioavailability and target specificity compared to phenyl or chlorophenyl analogs .

- Methylamino vs. dimethylamino groups : Dimethylamino substitutions reduce detoxification rates in plants, as shown in norflurazon analogs .

- Experimental validation requires comparative bioassays (e.g., chlorophyll fluorescence assays) and metabolic profiling using in vitro plant microsomal systems .

Q. What are the key intermediates and degradation pathways of this compound in bacterial systems?

- Answer : Bacterial degradation of pyridazinones involves ring-opening via dioxygenase activity. For example, Pseudomonas spp. metabolize 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone into dihydroxycyclohexadiene derivatives and muconic acid analogs. Key intermediates include:

- Compound I : 5-Amino-4-chloro-2-(2,3-cis-dihydroxycyclohexa-4,6-dien-1-yl)-3(2H)-pyridazinone.

- Compound II : 2-(5-Amino-4-chloro-3-oxo-2,3-dihydro-2-pyridazino)-cis,cis-muconic acid .

Pathway elucidation requires LC-HRMS and isotopic labeling to track carbon flow.

Q. How can researchers address discrepancies in reported bioactivity data for pyridazinone derivatives?

- Answer : Contradictions often arise from:

- Variability in assay conditions : Standardize protocols (e.g., light intensity for photosynthesis inhibition assays).

- Metabolic differences across plant species : Use isogenic plant lines to control for detoxification enzyme expression.

- Structural mischaracterization : Confirm compound identity via X-ray crystallography, as done for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.